molecular formula C10H15NO B14284571 1-Propanol, 2-methyl-3-(phenylamino)- CAS No. 139944-54-0

1-Propanol, 2-methyl-3-(phenylamino)-

Katalognummer: B14284571
CAS-Nummer: 139944-54-0
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: RMZQWVOOUSCDCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanol, 2-methyl-3-(phenylamino)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a phenylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Propanol, 2-methyl-3-(phenylamino)- can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, an alkyl halide reacts with magnesium in the presence of a solvent like diethyl ether to form the Grignard reagent. This reagent then reacts with a carbonyl compound to yield the desired alcohol .

Industrial Production Methods

Industrial production of 1-Propanol, 2-methyl-3-(phenylamino)- often involves catalytic hydrogenation of propionaldehyde. This process uses catalysts such as cobalt octacarbonyl or rhodium complexes to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanol, 2-methyl-3-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce various alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

1-Propanol, 2-methyl-3-(phenylamino)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Propanol, 2-methyl-3-(phenylamino)- involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The phenylamino group can participate in various chemical reactions, further contributing to its effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

139944-54-0

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

3-anilino-2-methylpropan-1-ol

InChI

InChI=1S/C10H15NO/c1-9(8-12)7-11-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3

InChI-Schlüssel

RMZQWVOOUSCDCD-UHFFFAOYSA-N

Kanonische SMILES

CC(CNC1=CC=CC=C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.